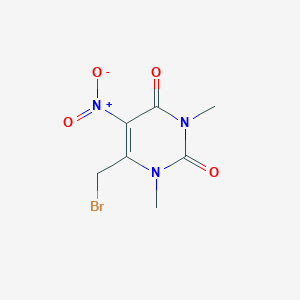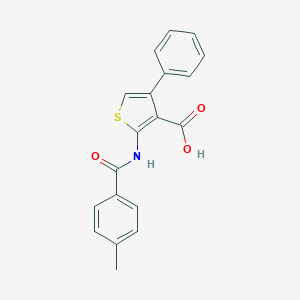![molecular formula C21H19N3O2S B377833 N-[3-[(2-methylphenyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]pyridine-3-carboxamide](/img/structure/B377833.png)
N-[3-[(2-methylphenyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-[(2-methylphenyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]pyridine-3-carboxamide is a complex organic compound with a unique structure that combines elements of pyridine, thiophene, and carbamoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[(2-methylphenyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]pyridine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the core structure, which involves the cyclization of a suitable precursor to form the cyclopenta[b]thiophene ring. This is followed by the introduction of the pyridine and carbamoyl groups through a series of substitution and coupling reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing cost-effective processes. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-[3-[(2-methylphenyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
N-[3-[(2-methylphenyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]pyridine-3-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a therapeutic agent for various diseases, leveraging its unique chemical properties.
Industry: The compound is used in the development of new materials and chemical processes, contributing to advancements in technology and manufacturing.
Mechanism of Action
The mechanism of action of N-[3-[(2-methylphenyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation, depending on the context of its application.
Comparison with Similar Compounds
Similar Compounds
- N-{3-[(2-chlorophenyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}pyridine-3-carboxamide
- N-{3-[(2-fluorophenyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}pyridine-3-carboxamide
- N-{3-[(2-bromophenyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}pyridine-3-carboxamide
Uniqueness
N-[3-[(2-methylphenyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]pyridine-3-carboxamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the 2-methylphenyl group, in particular, influences its reactivity and interaction with molecular targets, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C21H19N3O2S |
|---|---|
Molecular Weight |
377.5g/mol |
IUPAC Name |
N-[3-[(2-methylphenyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C21H19N3O2S/c1-13-6-2-3-9-16(13)23-20(26)18-15-8-4-10-17(15)27-21(18)24-19(25)14-7-5-11-22-12-14/h2-3,5-7,9,11-12H,4,8,10H2,1H3,(H,23,26)(H,24,25) |
InChI Key |
SLZKHCYYXOSDRN-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)C2=C(SC3=C2CCC3)NC(=O)C4=CN=CC=C4 |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(SC3=C2CCC3)NC(=O)C4=CN=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[4-(Dimethylamino)benzylidene]-3-phenyl-2-thioxo-4-imidazolidinone](/img/structure/B377750.png)
![N-{4-[6,6-dimethyl-2-phenyl-4-(1-piperidinyl)-2,5,6,7-tetrahydro-3H-1,2,3-benzodiazaphosphol-3-yl]phenyl}-N,N-dimethylamine](/img/structure/B377753.png)
![benzaldehyde O-[2-oxo-2-(10H-phenoxazin-10-yl)ethyl]oxime](/img/structure/B377754.png)

![3-[(4-methoxybenzylidene)amino]-2-(4-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B377757.png)
![3-[(2-methoxybenzylidene)amino]-2-(2-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B377759.png)
![3-[(3-iodobenzylidene)amino]-2-(3-iodophenyl)-4(3H)-quinazolinone](/img/structure/B377760.png)
![3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-fluorophenyl)hydrazone]](/img/structure/B377763.png)

![2-(2-furyl)-3-[(3-methoxybenzylidene)amino]-4(3H)-quinazolinone](/img/structure/B377771.png)
![2-(2-furyl)-3-[(4-methoxybenzylidene)amino]-4(3H)-quinazolinone](/img/structure/B377772.png)
![2-[(3-Bromobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylic acid](/img/structure/B377775.png)
![1,5-dimethyl-4-[({3-methyl-5-[(4-methylphenyl)sulfanyl]-1-phenyl-1H-pyrazol-4-yl}methylene)amino]-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B377776.png)
![N-(4-{[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]amino}phenyl)acetamide](/img/structure/B377777.png)
